molecular formula C7H15NO B1612755 Azepan-3-ylmethanol CAS No. 61472-23-9

Azepan-3-ylmethanol

Cat. No.: B1612755
CAS No.: 61472-23-9
M. Wt: 129.2 g/mol
InChI Key: UKEIQQPQNDQZRC-UHFFFAOYSA-N
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Description

Azepan-3-ylmethanol, also known as 3-azepanylmethanol, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a seven-membered ring containing a nitrogen atom, with a hydroxymethyl group attached to the third carbon of the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-3-ylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of azepan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at room temperature or slightly below to ensure optimal yield.

Industrial Production Methods

In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are carefully monitored to maintain consistency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Azepan-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azepan-3-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form azepan-3-ylmethane using strong reducing agents.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Azepan-3-one

    Reduction: Azepan-3-ylmethane

    Substitution: Various substituted azepan derivatives depending on the substituent used.

Scientific Research Applications

Azepan-3-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azepan-3-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azepan-3-one: A ketone derivative of azepan-3-ylmethanol.

    Azepan-3-ylmethane: A fully reduced form of this compound.

    Piperidin-3-ylmethanol: A similar compound with a six-membered ring instead of a seven-membered ring.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

azepan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-7-3-1-2-4-8-5-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEIQQPQNDQZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619772
Record name (Azepan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-23-9
Record name Azepan-3-ylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61472-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Azepan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azepan-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(1-Benzyl-azepan-3-yl)-methanol (144) (0.0922 g, 0.4192 mmol) dissolved in MeOH (1 mL) was added to a stirring suspension of 10% Pd/C (14.4 mg) in 5 mL MeOH. The reaction was purged with H2, and the reaction was stirred at room temperature overnight. The reaction was judged complete by 1H-NMR analysis of an aliquot from the reaction. The reaction was filtered through a pad of Celite wet with MeOH and was rinsed with MeOH, and concentrated in vacuo to obtain pure azepan-3-yl-methanol (145) in 60% yield (0.0323 g). Compound 145 was used in the next Example without further purification. 1H NMR (CDCl3, partial) 3.14-2.70 (4H, m), 1.92-1.73 (4H, m), 1.68-1.42 (3H, m) ppm. 13C NMR (CDCl3, 75 MHz) 67.32, 52.01, 50.33, 41.31, 31.05, 29.76, 25.44 ppm.
Quantity
0.0922 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.4 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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